(9H-Fluoren-9-yl)methyl (piperidin-4-ylmethyl)carbamate
Description
(9H-Fluoren-9-yl)methyl (piperidin-4-ylmethyl)carbamate is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amine derivative, widely employed in peptide synthesis and medicinal chemistry. The Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(piperidin-4-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(23-13-15-9-11-22-12-10-15)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20,22H,9-14H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMNJTURMINRQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373304 | |
| Record name | (9H-Fluoren-9-yl)methyl [(piperidin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441295-75-6 | |
| Record name | (9H-Fluoren-9-yl)methyl [(piperidin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (piperidin-4-ylmethyl)carbamate typically involves a multi-step process. One common method starts with the reaction of 9-fluorenylmethanol with piperidine in the presence of a base such as sodium hydride. This reaction forms the intermediate 9-fluorenylmethyl piperidine, which is then reacted with an isocyanate to form the final carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (piperidin-4-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethyl amines.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (piperidin-4-ylmethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (piperidin-4-ylmethyl)carbamate involves its interaction with specific molecular targets. The fluorenylmethyl group can interact with aromatic residues in proteins, while the piperidinylmethyl carbamate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
The compound’s core structure comprises:
- Fmoc group : Ensures solubility in organic solvents and facilitates orthogonal deprotection.
- Piperidin-4-ylmethyl group : Provides a six-membered nitrogen-containing ring, enabling hydrogen bonding and hydrophobic interactions.
Table 1: Structural Comparison with Similar Compounds
Table 2: Physicochemical Properties
Role in Medicinal Chemistry
- BET Inhibitor Synthesis : Derivatives of the target compound (e.g., 4a, 4d) were key intermediates in stereoselective BET bromodomain inhibitors, with substituents on the piperidine ring influencing binding affinity .
- Anticancer Agents : Piperidine-containing Fmoc derivatives (e.g., CAS 391624-46-7) demonstrated moderate activity against MDA-MB-231 breast cancer cells, attributed to their ability to modulate intracellular targets .
Critical Analysis of Structural Variations
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., CAS 916420-25-2) exhibit distinct hydrogen-bonding patterns due to the additional nitrogen, impacting crystallinity and solubility .
- Steric Effects : Bulkier substituents (e.g., tert-butoxy groups in CAS 189337-28-8) reduce metabolic degradation but may hinder target engagement .
Biological Activity
(9H-Fluoren-9-yl)methyl (piperidin-4-ylmethyl)carbamate, also known by its CAS number 441295-75-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHNO, with a molecular weight of 336.43 g/mol. The structure features a fluorenyl group and a piperidine moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the field of cancer research and neuropharmacology. Its mechanism of action is primarily associated with enzyme inhibition and receptor modulation.
- Enzyme Inhibition : The carbamate group is known to interact with serine and cysteine residues in enzymes, leading to inhibition of specific pathways.
- Receptor Modulation : It has been observed to influence tropomyosin receptor kinases (Trk), which are critical in neuronal signaling and cancer progression.
Case Study 1: Inhibition of Tropomyosin Receptor Kinases
A study evaluated the inhibitory effects of this compound on Trk receptors. The results showed:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against TrkA/B/C receptors.
- Selectivity : It exhibited selectivity over a panel of 342 protein kinases, indicating potential for targeted therapy in oncology .
Case Study 2: Neuropharmacological Effects
In neuropharmacological studies, this compound was tested for its effects on neuronal survival and differentiation:
- Neurite Outgrowth : Enhanced neurite outgrowth was observed in neuronal cultures treated with the compound, suggesting neuroprotective properties.
- Mechanistic Insights : The activation of downstream signaling pathways involved in neuronal survival was noted, implicating its potential use in neurodegenerative conditions .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
